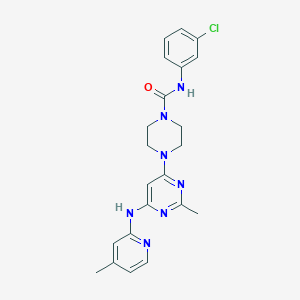
N-(3-chlorophenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H24ClN7O and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chlorophenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide, also referred to by its CAS number 1428371-04-3, is a synthetic compound that has garnered attention for its potential biological activity, particularly in the field of cancer research and pharmacology. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperazine core substituted with a chlorophenyl group, a pyrimidine derivative, and a methyl group. The molecular formula is C22H24ClN7O, and the molecular weight is approximately 437.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN7O |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 1428371-04-3 |
Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer cell proliferation and survival. Kinases are critical in signaling pathways that regulate various cellular processes, including growth and apoptosis. The specific mechanism involves the inhibition of pathways that are often dysregulated in cancer cells.
Antiproliferative Effects
Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against the A549 lung cancer cell line, where it inhibited cell proliferation and induced apoptosis.
Inhibition of Cell Cycle Progression
The compound has been reported to disrupt the cell cycle in cancer cells, leading to increased G1 phase arrest. This effect is crucial for preventing the proliferation of cancer cells and can be attributed to its interaction with specific cell cycle regulatory proteins.
Case Studies
- Study on A549 Cell Line : In a controlled experiment, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability of A549 cells, with an IC50 value determined to be around 10 µM. This suggests potent activity at relatively low concentrations .
- Mechanistic Insights : Further mechanistic studies revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- In Vivo Efficacy : In animal models, administration of this compound led to significant tumor regression in xenograft models of lung cancer, indicating its potential for therapeutic application .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O/c1-15-6-7-24-19(12-15)28-20-14-21(26-16(2)25-20)29-8-10-30(11-9-29)22(31)27-18-5-3-4-17(23)13-18/h3-7,12-14H,8-11H2,1-2H3,(H,27,31)(H,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVZMPAGNCLHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














